For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (S)-FL118
This document provides a comprehensive technical overview of (S)-FL118, a novel anti-cancer agent. It details its chemical properties, mechanism of action, and includes relevant experimental data and protocols to support further research and development.
Note on Nomenclature: The compound is consistently identified in the literature as 10,11-methylenedioxy-20(S)-camptothecin. The "(S)" designation refers to the specific stereoisomer with potent anti-tumor activity. For the remainder of this guide, the compound will be referred to as FL118, corresponding to this active (S)-enantiomer.
Core Compound Profile
FL118 is a structurally distinct analog of camptothecin, a natural alkaloid known for its anti-cancer properties.[1][2] It was identified through high-throughput screening for inhibitors of the survivin gene promoter.[3] Chemically, it is defined as 10,11-methylenedioxy-20(S)-camptothecin.[3][4] FL118 has demonstrated superior anti-tumor efficacy compared to clinically used camptothecin derivatives like irinotecan and topotecan in various human tumor xenograft models.[3][5]
Chemical Structure and Properties
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Chemical Name: (7S)-7-ethyl-7-hydroxy-10H-[4][5]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione[6]
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Molecular Formula: C₂₁H₁₆N₂O₆[7]
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CAS Number: 135415-73-5[7]
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Appearance: White to yellow solid[8]
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Solubility: Poor water solubility is a noted challenge, though various formulations have been developed for in vivo use.[2][9][10] It is soluble in DMSO.[7]
Figure 1: Chemical Structure of FL118 (10,11-methylenedioxy-20(S)-camptothecin).
Mechanism of Action
FL118 exhibits a multi-targeted mechanism of action that contributes to its potent and broad-spectrum anti-cancer activity, which is notably independent of p53 status.[5][11][12]
Inhibition of Anti-Apoptotic Proteins
The primary mechanism of FL118 is the selective inhibition of several key cancer survival proteins.[5][10][13] It downregulates the expression of:
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Survivin (IAP family): A central molecule involved in drug resistance and inhibition of apoptosis.[4][5] FL118 was discovered based on its ability to inhibit the survivin promoter.[5]
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Mcl-1 (Bcl-2 family): An anti-apoptotic protein crucial for the survival of many cancer cells.[5][11][14]
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XIAP and cIAP2 (IAP family): Inhibitors of apoptosis proteins that block caspase activity.[5][11][14]
This multi-pronged inhibition of survival pathways leads to the induction of apoptosis in cancer cells.
DNA Damage and Repair Inhibition
While structurally related to camptothecins, which are potent DNA topoisomerase I (TOPO1) inhibitors, this is not the primary mode of action for FL118 at its effective nanomolar concentrations.[5][12][15] However, it does induce DNA damage, evidenced by increased levels of γH2AX.[16] Crucially, FL118 also inhibits DNA repair mechanisms. A key action is the downregulation of RAD51, a critical component of the homologous recombination repair pathway, which is mediated through its inhibition of survivin.[16] This dual action of causing DNA damage while preventing its repair enhances its cytotoxic effects.[16]
Overcoming Drug Resistance
FL118 has shown efficacy in cancer models that are resistant to other chemotherapies.[4][14] Its ability to overcome resistance is attributed to several factors:
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It is not a substrate for common drug efflux pumps like P-glycoprotein (P-gp) and ABCG2, which are often responsible for resistance to irinotecan and topotecan.[4][11][17]
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It actively downregulates the expression of resistance-associated proteins, including ABCG2, P-gp, and ERCC1.[4]
Signaling Pathway Interactions
FL118's activity intersects with several critical cancer signaling pathways. It has been shown to inhibit the RAF/ERK and AKT pathways, which are downstream of the frequently mutated KRAS oncogene.[14] Furthermore, the DDX5 signaling pathway has been identified as being involved in the mechanism of action for FL118 and its analogs.[3]
References
- 1. Scientists Identify Key Structural Qualities that Distinguish Novel Anticancer Agent | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-century.us [e-century.us]
- 11. e-century.us [e-century.us]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity – ScienceOpen [scienceopen.com]
- 14. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
